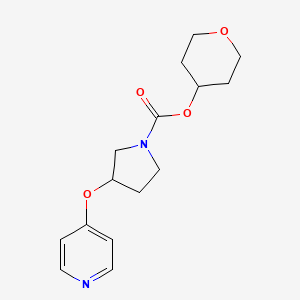

tetrahydro-2H-pyran-4-yl 3-(pyridin-4-yloxy)pyrrolidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

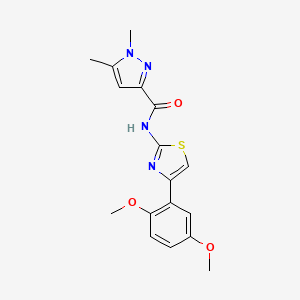

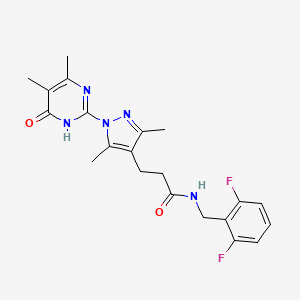

The compound is a complex organic molecule. It seems to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a tetrahydro-2H-pyran ring, which is a six-membered ring containing one oxygen atom . The molecule also contains a pyridine ring, which is a six-membered ring with two double bonds and one nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple ring structures. The exact structure would depend on the specific arrangement and connectivity of these rings .Aplicaciones Científicas De Investigación

Tetrahydro-2H-pyran-4-yl 3-(pyridin-4-yloxy)pyrrolidine-1-carboxylate has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have activity against certain types of cancer cells and has been studied as a potential anti-cancer agent. Additionally, it has been investigated for its potential use as a modulator of the immune system.

Mecanismo De Acción

Target of Action

Similar compounds have been identified as inhibitors of alk5 . ALK5, also known as TGF-beta receptor type-1, plays a crucial role in the TGF-beta signaling pathway, which is involved in various cellular processes such as cell growth, cell differentiation, apoptosis, and cellular homeostasis .

Mode of Action

Based on its structural similarity to other alk5 inhibitors, it can be hypothesized that it binds to the alk5 receptor, inhibiting its autophosphorylation . This inhibition could disrupt the TGF-beta signaling pathway, leading to alterations in the cellular processes controlled by this pathway.

Biochemical Pathways

The compound likely affects the TGF-beta signaling pathway due to its potential inhibitory action on the ALK5 receptor . The TGF-beta signaling pathway plays a vital role in various cellular processes. Disruption of this pathway could lead to changes in cell growth, differentiation, and apoptosis, among other effects.

Pharmacokinetics

Similar compounds have shown good permeability in mdck cells overexpressing mdr1, which suggests potential for oral bioavailability .

Result of Action

Given its potential role as an alk5 inhibitor, it could potentially disrupt the tgf-beta signaling pathway, leading to alterations in various cellular processes such as cell growth, differentiation, and apoptosis .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of tetrahydro-2H-pyran-4-yl 3-(pyridin-4-yloxy)pyrrolidine-1-carboxylate is that it is a synthetic molecule, which means that it can be easily produced in large quantities. Additionally, it has been shown to have activity against certain types of cancer cells, making it a potential candidate for further study as an anti-cancer agent. One limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental contexts.

Direcciones Futuras

There are several potential future directions for research on tetrahydro-2H-pyran-4-yl 3-(pyridin-4-yloxy)pyrrolidine-1-carboxylate. One direction is to further investigate its potential as an anti-cancer agent, particularly in combination with other drugs or therapies. Another direction is to study its effects on the immune system in more detail, potentially leading to the development of new treatments for autoimmune diseases. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential for use in other areas of scientific research.

Métodos De Síntesis

Tetrahydro-2H-pyran-4-yl 3-(pyridin-4-yloxy)pyrrolidine-1-carboxylate is synthesized through a specific method that involves the reaction between pyridine-4-carboxylic acid and tetrahydro-2H-pyran-4-ol. The reaction is catalyzed by a strong acid, such as sulfuric acid, and the resulting product is purified through a series of steps, including recrystallization and column chromatography.

Propiedades

IUPAC Name |

oxan-4-yl 3-pyridin-4-yloxypyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c18-15(21-13-4-9-19-10-5-13)17-8-3-14(11-17)20-12-1-6-16-7-2-12/h1-2,6-7,13-14H,3-5,8-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVMWJFWQXBRKDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC=NC=C2)C(=O)OC3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-nitrophenyl)carbamothioyl]propanamide](/img/structure/B2353833.png)

![1-(2,5-dimethylbenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2353835.png)

![3-Methyl-5-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]sulfonyl-1,3-benzoxazol-2-one](/img/structure/B2353839.png)

![{[Phenyl-(toluene-4-sulfonylimino)-methyl]-amino}-acetic acid](/img/structure/B2353846.png)

![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2353847.png)

![Tert-butyl 4-[2-[[2-[(4-chlorophenyl)methylamino]-2-oxoacetyl]amino]ethyl]piperazine-1-carboxylate](/img/structure/B2353853.png)